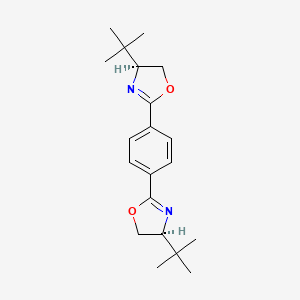
Thiazolidine, 3-(4-(4-methyl-2-quinolyloxy)butyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-((4-Methylquinolin-2-yl)oxy)butyl)thiazolidine dihydrochloride is a chemical compound with the molecular formula C17H23ClN2OS. It is known for its unique structure, which combines a quinoline moiety with a thiazolidine ring, connected by a butyl linker.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((4-Methylquinolin-2-yl)oxy)butyl)thiazolidine dihydrochloride typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 4-methylquinoline, undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to introduce the butyl linker.
Thiazolidine Ring Formation: The intermediate product is then reacted with a thiazolidine precursor under suitable conditions to form the thiazolidine ring.
Final Product Formation: The resulting compound is treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-((4-Methylquinolin-2-yl)oxy)butyl)thiazolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce more saturated analogs .
Wissenschaftliche Forschungsanwendungen
3-(4-((4-Methylquinolin-2-yl)oxy)butyl)thiazolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-((4-Methylquinolin-2-yl)oxy)butyl)thiazolidine dihydrochloride involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The thiazolidine ring may contribute to the compound’s bioactivity by modulating cellular processes. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylquinoline: Shares the quinoline core but lacks the thiazolidine ring.
Thiazolidine Derivatives: Compounds with similar thiazolidine rings but different substituents.
Uniqueness
3-(4-((4-Methylquinolin-2-yl)oxy)butyl)thiazolidine dihydrochloride is unique due to its combination of a quinoline moiety and a thiazolidine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
41288-16-8 |
|---|---|
Molekularformel |
C17H24Cl2N2OS |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
3-[4-(4-methylquinolin-2-yl)oxybutyl]-1,3-thiazolidine;dihydrochloride |
InChI |
InChI=1S/C17H22N2OS.2ClH/c1-14-12-17(18-16-7-3-2-6-15(14)16)20-10-5-4-8-19-9-11-21-13-19;;/h2-3,6-7,12H,4-5,8-11,13H2,1H3;2*1H |
InChI-Schlüssel |
GMRUSNUZAOUIJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=CC=CC=C12)OCCCCN3CCSC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12874341.png)
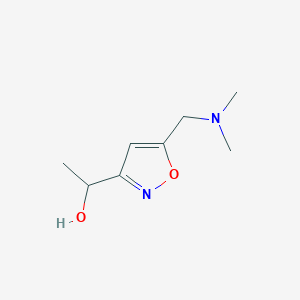
![5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12874368.png)
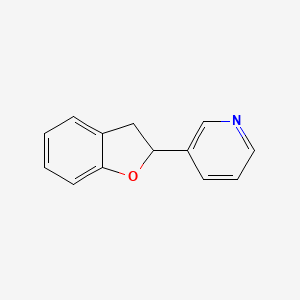
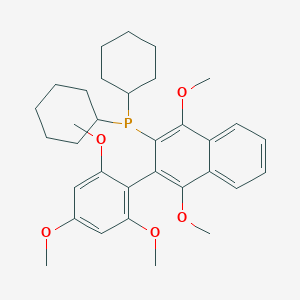
![Pyrrolo[2,1-d][1,2,3,5]tetrazine](/img/structure/B12874388.png)
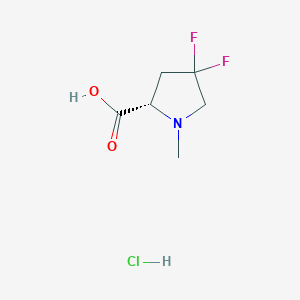

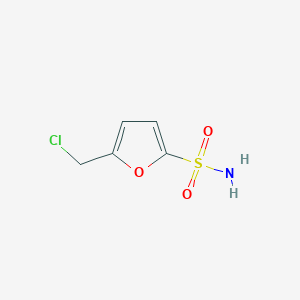

![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)


